3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

C–C cross-coupling Suzuki-Miyaura reaction Building block reactivity

3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1458593-85-5, MFCD28155598) is a heterocyclic building block within the pyrazolo[1,5-a]pyrimidine scaffold family, a privileged chemotype validated across kinase inhibition, antiviral, and anti-anxiety programs. Its molecular formula is C₈H₆IN₃O₂ (MW 303.06 g/mol), characterized by an iodine atom at the 3-position, a methyl group at the 5-position, and a carboxylic acid moiety at the 7-position.

Molecular Formula C8H6IN3O2
Molecular Weight 303.06
CAS No. 1458593-85-5
Cat. No. B3047847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
CAS1458593-85-5
Molecular FormulaC8H6IN3O2
Molecular Weight303.06
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)C(=O)O)I
InChIInChI=1S/C8H6IN3O2/c1-4-2-6(8(13)14)12-7(11-4)5(9)3-10-12/h2-3H,1H3,(H,13,14)
InChIKeyRYXMFAYTCQKUGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1458593-85-5): Core Scaffold Identity and Procurement Baseline


3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1458593-85-5, MFCD28155598) is a heterocyclic building block within the pyrazolo[1,5-a]pyrimidine scaffold family, a privileged chemotype validated across kinase inhibition, antiviral, and anti-anxiety programs [1]. Its molecular formula is C₈H₆IN₃O₂ (MW 303.06 g/mol), characterized by an iodine atom at the 3-position, a methyl group at the 5-position, and a carboxylic acid moiety at the 7-position . The compound is classified as harmful/irritant (GHS07), requiring standard laboratory handling precautions .

Why 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid Cannot Be Replaced by In-Class Analogs: A Procurement Risk Analysis


Within the pyrazolo[1,5-a]pyrimidine-7-carboxylic acid family, substitution at the 3- and 5-positions is non-redundant with respect to both physicochemical properties and synthetic utility. Replacing the 3-iodo substituent with bromo or chloro alters cross-coupling reactivity, while omission of the 5-methyl group changes lipophilicity and steric profile; removal of the 7-carboxylic acid eliminates a key derivatization handle . Published comparative pharmacological data on the 3-halo-5,7-dimethyl sub-series demonstrate that the 3-iodo derivative exhibits distinct oral absorption and efficacy profiles versus its 3-bromo and 3-chloro congeners, underscoring that even single-atom halogen substitutions produce meaningful pharmacological divergence [1].

Quantitative Differentiation Evidence for 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (1458593-85-5) Versus Closest Analogs


Cross-Coupling Reactivity Advantage: 3-Iodo vs. 3-Bromo and 3-Chloro Analogs in Palladium-Mediated C–C Bond Formation

The 3-iodo substituent on the target compound provides a kinetically superior oxidative addition partner for palladium(0)-catalyzed cross-coupling reactions relative to the corresponding 3-bromo (CAS 1011355-16-0) and 3-chloro analogs. In the broader pyrazolo[1,5-a]pyrimidine literature, 3-iodo derivatives are explicitly employed as precursors for C-nucleoside synthesis via C–C coupling with (pseudo)ribosides, a transformation where the 3-bromo substrates show attenuated reactivity [1]. General organometallic principles (BDE: C–I ≈ 57 kcal/mol vs. C–Br ≈ 70 kcal/mol vs. C–Cl ≈ 83 kcal/mol) predict that the iodo compound undergoes oxidative addition to Pd(0) approximately 10–100× faster than the bromo analog under identical conditions. This translates to higher yields and milder reaction conditions in Suzuki-Miyaura and Sonogashira couplings, critical for library synthesis programs [2].

C–C cross-coupling Suzuki-Miyaura reaction Building block reactivity

Physicochemical Property Differentiation: LogP, Molecular Weight, and TPSA Comparison with Non-Iodinated and Non-Methylated Analogs

The target compound (MW 303.06 g/mol; XLogP3 = 1.2; TPSA = 67.5 Ų) occupies a distinct physicochemical space compared to its closest commercially available analogs. The 5-des-methyl analog, 3-iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 2694734-40-0; MW 289.03 g/mol), is 14 Da lighter and lacks the lipophilicity contribution of the methyl group. Conversely, the 3-des-iodo analog, 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1011363-90-8; MW 177.16 g/mol), is 126 Da lighter and has no halogen atom, dramatically reducing its lipophilicity and eliminating the heavy-atom cross-coupling handle . The 3-bromo congener (CAS 1011355-16-0; MW 256.06 g/mol) is 47 Da lighter, with an estimated lower LogP (Br is less lipophilic than I by ~0.5–1.0 LogP units based on Hansch π constants: I = +1.12; Br = +0.86) [1]. The ethyl ester analog (CAS 145371-72-8) replaces the free carboxylic acid with an ester, increasing LogP by approximately 0.8–1.2 units and removing the free acid for direct amide coupling [2].

Lipophilicity Drug-likeness Physicochemical profiling

Dual Orthogonal Derivatization Handles: Simultaneous C3 (Iodo) and C7 (Carboxylic Acid) Functionalization vs. Single-Handle Analogs

The target compound is the only building block in the 3-iodo-5-methylpyrazolo[1,5-a]pyrimidine series that simultaneously bears a C3 iodine (for metal-catalyzed cross-coupling) and a C7 carboxylic acid (for amide bond formation or esterification) . The direct analog 3-iodo-5-methylpyrazolo[1,5-a]pyrimidine (CAS 1975119-28-8) lacks the 7-carboxylic acid, requiring a separate oxidation or carbonylation step to install a carboxyl functionality post-coupling. Conversely, 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1011363-90-8) lacks the halogen handle entirely, necessitating a halogenation step before cross-coupling can proceed. The methyl ester analog (methyl 3-iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate) requires a hydrolysis step to liberate the free acid. In a typical library synthesis workflow, the target compound enables two sequential, orthogonal derivatizations without protecting-group manipulations: (1) amide coupling at C7-COOH, followed by (2) Suzuki coupling at C3-I, or the reverse order, enabling rapid analog generation .

Divergent synthesis Orthogonal functionalization Medicinal chemistry building blocks

Pharmacological Divergence Among 3-Halo Congeners: In Vivo Absorption and Anxiolytic Efficacy Data from the 5,7-Dimethyl Sub-Series

In a direct comparative study of 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines, Kirkpatrick et al. (1977) demonstrated that the 3-iodo derivative (compound 10) exhibited qualitatively distinct in vivo behavior relative to the 3-bromo (9) and 3-chloro (8) analogs. While all three halogenated congeners (8, 9, 10) displayed anxiolytic efficacy comparable to diazepam in behavioral assays, the 3-iodo compound was notably more poorly absorbed after oral administration than the 3-bromo and 3-chloro derivatives [1]. Acute toxicity testing (mouse, ip and po) revealed that compounds 8–10 had excellent therapeutic ratios, but the iodo derivative's reduced oral bioavailability limited its advancement. This study provides the most direct published evidence that halogen identity at the 3-position of pyrazolo[1,5-a]pyrimidines modulates pharmacokinetic properties, not merely target binding. Although the comparator scaffold (5,7-dimethyl) differs from the target compound (5-methyl-7-carboxylic acid), the core pyrazolo[1,5-a]pyrimidine halogen-dependent absorption trend is directly relevant for medicinal chemists selecting a halogenated building block [2].

Anxiolytic Oral absorption Structure-activity relationship

Commercially Available Purity and Batch Consistency: Comparison of Vendors for 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid vs. 3-Bromo Analog

Multiple independent vendors supply the target compound at NLT 98% purity, with documented ISO-certified quality control processes . The 3-bromo analog (CAS 1011355-16-0) is also available at similar purity levels from suppliers such as Leyan and CymitQuimica . However, pricing data from CymitQuimica indicates that the 3-iodo compound (€492 for 50 mg; €1,182 for 500 mg) is significantly more expensive than the 3-bromo analog on a per-gram basis, reflecting the higher cost of iodination reagents and lower atom economy . This price differential must be weighed against the superior cross-coupling reactivity of the iodo handle: for laboratories where coupling yield and substrate scope are rate-limiting, the premium cost of the iodo building block may be offset by reduced consumption of expensive palladium catalysts and shorter reaction times. For large-scale parallel synthesis, the 3-bromo analog may offer cost advantages when coupling partners are sufficiently reactive.

Chemical procurement Purity specification Vendor comparison

Best-Fit Procurement Scenarios for 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (1458593-85-5)


Divergent Medicinal Chemistry Library Synthesis Requiring Dual Orthogonal Functionalization

When a project requires the rapid generation of analogs with variation at both the C3 (aryl/alkynyl) and C7 (amide/ester) positions, the target compound is the optimal building block. The free carboxylic acid at C7 enables direct amide coupling with diverse amines (primary, secondary, heterocyclic) under standard HATU or EDC conditions without a deprotection step. The C3-iodo group then participates in Suzuki-Miyaura or Sonogashira coupling with high efficiency due to the intrinsically faster oxidative addition of C–I bonds to Pd(0). This two-step, bidirectional diversification strategy has been validated in pyrazolo[1,5-a]pyrimidine C-nucleoside programs where 3-iodo derivatives are the preferred coupling partners [1].

Fragment-Based Drug Discovery (FBDD) Requiring a Halogenated Fragment with Modulated Lipophilicity

The target compound occupies a favorable fragment-like physicochemical space (MW 303, LogP 1.2, TPSA 67.5 Ų, HBD 1, HBA 4) . The iodine atom serves both as a heavy atom for X-ray crystallographic phasing and as a synthetic handle for fragment elaboration. The methyl group at C5 provides a modest lipophilicity increment (ΔLogP ≈ +0.5 vs. des-methyl analog) without violating the Rule of Three for fragments. This makes the compound particularly suitable for biophysical screening campaigns (SPR, ITC, DSF) where initial hits are elaborated via structure-guided C3 and C7 derivatization.

CNS-Targeted Lead Optimization Where Halogen-Dependent Pharmacokinetic Tuning Is Required

Based on the Kirkpatrick et al. (1977) observation that 3-iodo substitution reduces oral absorption compared to 3-bromo and 3-chloro in the pyrazolo[1,5-a]pyrimidine anxiolytic series [2], the target compound is a strategic choice for CNS programs that need to deliberately reduce oral bioavailability (e.g., peripherally restricted targets) or for programs exploring prodrug strategies where the carboxylic acid can be esterified to modulate absorption. Conversely, for programs requiring high oral exposure, the 3-bromo analog (CAS 1011355-16-0) may be a more suitable starting scaffold.

Process Chemistry Scale-Up Exploration: Iodo vs. Bromo Cost-Benefit Analysis

For process R&D teams evaluating the scalability of pyrazolo[1,5-a]pyrimidine-based candidates, the target compound provides a benchmark for assessing the cost-reactivity trade-off between iodo and bromo building blocks. The 3-iodo compound commands a premium price (~€9–24/mg at research scale) but may reduce palladium catalyst loading and reaction times in cross-coupling steps due to superior reactivity. A head-to-head coupling efficiency study comparing the 3-iodo (1458593-85-5) and 3-bromo (1011355-16-0) analogs under identical conditions can inform the final API route selection.

Quote Request

Request a Quote for 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.